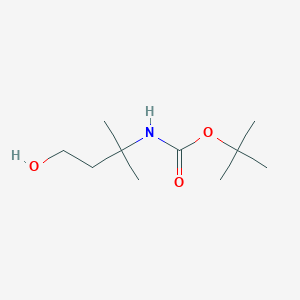
3-(Boc-amino)-3-methyl-1-butanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Boc-amino)-3-methyl-1-butanol and related compounds involves advanced organic synthesis techniques. For instance, the synthesis of 3-nitrooxypropanol, a compound with similar structural features, has been discussed in depth, highlighting various synthetic routes and their environmental impacts (Marco-Contelles, 2022). Such methodologies could offer insights into the synthesis of 3-(Boc-amino)-3-methyl-1-butanol by analogy.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Boc-amino)-3-methyl-1-butanol, such as alpha-aminoisobutyric acid-containing peptides, influences their conformation and, consequently, their biological activity (Prasad, Balaram, & Benedetti, 1984). Understanding the stereochemistry and conformational preferences is crucial for predicting the reactivity and interactions of 3-(Boc-amino)-3-methyl-1-butanol.
Chemical Reactions and Properties
The reactivity of 3-(Boc-amino)-3-methyl-1-butanol can be inferred from studies on related compounds. For example, research on the synthesis and functions of polymers based on amino acids highlights the versatility and reactivity of amino acid derivatives in creating functional polymers (Sanda & Endo, 1999). This suggests that 3-(Boc-amino)-3-methyl-1-butanol could be utilized in similar polymerization reactions or as a building block in the synthesis of complex organic molecules.
Physical Properties Analysis
While specific studies on the physical properties of 3-(Boc-amino)-3-methyl-1-butanol were not identified, the physical properties of similar compounds can provide valuable insights. For instance, the study of activity coefficients at infinite dilution for various solvents in ionic liquids reveals information about solubility and interaction strengths (Domańska, Wlazło, & Karpińska, 2016). Such properties are crucial for understanding the behavior of 3-(Boc-amino)-3-methyl-1-butanol in different environments.
Chemical Properties Analysis
The chemical properties of 3-(Boc-amino)-3-methyl-1-butanol can be deduced from the behavior of structurally or functionally related compounds. For example, the comprehensive review of syntheses and functions of polymers based on amino acids underscores the chemical versatility of amino acid derivatives (Sanda & Endo, 1999). This implies that 3-(Boc-amino)-3-methyl-1-butanol possesses a range of chemical properties that could be exploited in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Research on branched aldehydes, which are key flavor compounds in various food products, discusses the production and degradation pathways of these compounds from amino acids. This study highlights the importance of understanding metabolic conversions and the impact of microbial and food composition on the formation of specific aldehydes, which could be relevant when considering the flavor profile contributions of compounds like 3-(Boc-amino)-3-methyl-1-butanol in food science applications (Smit, Engels, & Smit, 2009).
Photocatalysis and Material Science
A review of (BiO)2CO3-based photocatalysts, which belong to the Aurivillius-related oxide family, discusses their suitability for various applications including healthcare and photocatalysis. The modifications to enhance visible light-driven photocatalytic performance of these materials and their multifunctional applications provide a perspective on how compounds with specific functional groups, such as 3-(Boc-amino)-3-methyl-1-butanol, might be utilized or modified for enhanced performance in material science and photocatalytic processes (Ni, Sun, Zhang, & Dong, 2016).
Biofuel Production and Application
The production and application of n-butanol as a biofuel is extensively reviewed, highlighting its potential to overcome the drawbacks of lower carbon alcohols or biodiesel. This research provides a comprehensive comparison of fuel properties and discusses the development of production methods for butanol, which may offer insights into the utility and production challenges of related compounds, including 3-(Boc-amino)-3-methyl-1-butanol, in renewable energy applications (Jin, Yao, Liu, Lee, & Ji, 2011).
Filament Formation in Yeasts
A study on filament formation in Saccharomyces cerevisiae and the impact of fusel alcohols, including 3-methyl-1-butanol, on this process discusses the metabolic by-products of amino acid catabolism and their role in yeast biology. Understanding the biological effects of related compounds could inform research into the biological activities or applications of 3-(Boc-amino)-3-methyl-1-butanol in microbiology or fermentation processes (Dickinson, 2008).
Wirkmechanismus
Target of Action
It is known that the boc group (tert-butoxycarbonyl) is commonly used to protect amino groups in organic synthesis . This suggests that the compound may interact with various biochemical targets that have free amino groups.
Mode of Action
The compound’s mode of action is primarily through its Boc group. The Boc group is stable towards most nucleophiles and bases . It can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The Boc group increases the compound’s stability, which could potentially enhance its bioavailability
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds. The Boc group also allows for the selective protection and deprotection of amino groups, enabling the synthesis of complex molecules with multiple functional groups .
Action Environment
The action of 3-(Boc-amino)-3-methyl-1-butanol can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be cleaved under acidic conditions . The compound’s reactivity in the SM coupling reaction can also be affected by the presence of a transition metal catalyst, such as palladium . Additionally, the compound’s stability and reactivity can be influenced by temperature and solvent conditions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for the use and development of Boc-protected amines and amino acids .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUFODBDZQCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573097 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-methyl-1-butanol | |
CAS RN |
167216-22-0 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


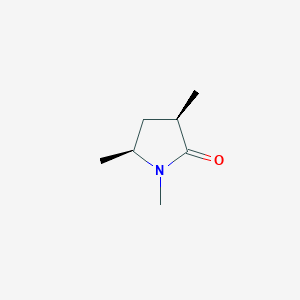
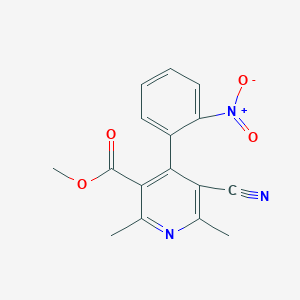
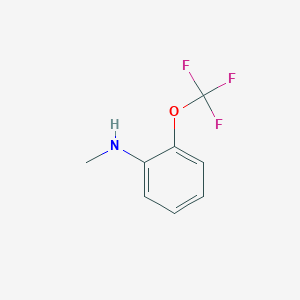
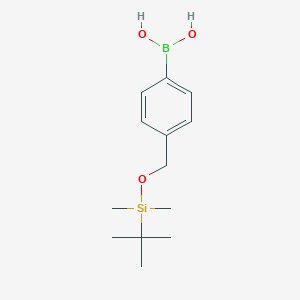
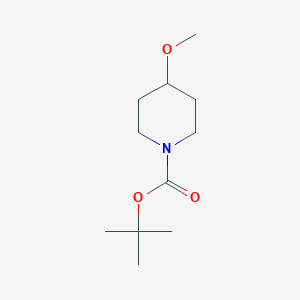

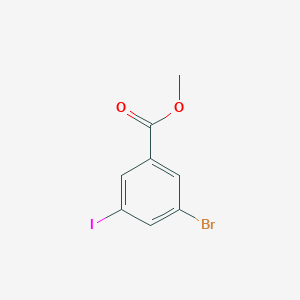
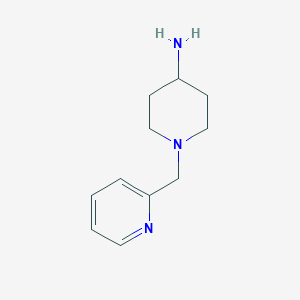
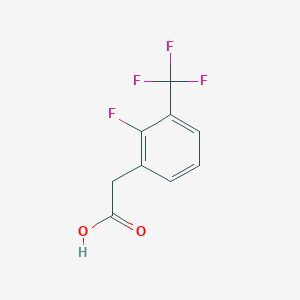
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)


